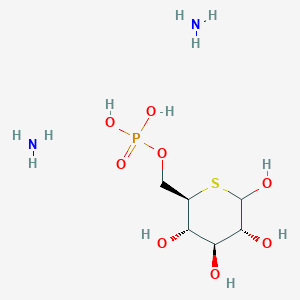
5-Thio-D-glucose-6-phosphate diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thio-D-glucose-6-phosphate diammonium salt is a chemical compound with the molecular formula C6H13O8PS · (NH3)2 and a molecular weight of 310.26 g/mol . It is a derivative of glucose-6-phosphate where the oxygen atom at the fifth position is replaced by a sulfur atom. This compound is primarily used in biochemical research as a competitive inhibitor of myo-inositol-1-phosphate synthetase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thio-D-glucose-6-phosphate diammonium salt involves the thiolation of glucose-6-phosphate. The reaction typically requires the use of thiolating agents such as hydrogen sulfide or thiourea under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Thio-D-glucose-6-phosphate diammonium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions such as acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Thio-D-glucose-6-phosphate diammonium salt is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying thiolation reactions and the behavior of sulfur-containing glucose derivatives.
Biology: It is used to investigate the role of glucose-6-phosphate in metabolic pathways and enzyme inhibition.
Medicine: Research on its potential therapeutic applications, including its role as an enzyme inhibitor, is ongoing.
Mécanisme D'action
The primary mechanism of action of 5-Thio-D-glucose-6-phosphate diammonium salt is its ability to competitively inhibit myo-inositol-1-phosphate synthetase. This enzyme is involved in the synthesis of myo-inositol, a crucial component of cell membranes and signaling pathways. By inhibiting this enzyme, the compound affects various cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glucose-6-phosphate: The parent compound without the sulfur substitution.
1-Thio-β-D-glucose tetraacetate: Another sulfur-containing glucose derivative.
D-Glucose ethylenedithioacetal: A glucose derivative with a different sulfur-containing functional group.
Uniqueness
5-Thio-D-glucose-6-phosphate diammonium salt is unique due to its specific substitution at the fifth position with a sulfur atom, which imparts distinct chemical and biological properties. Its ability to inhibit myo-inositol-1-phosphate synthetase sets it apart from other glucose derivatives and makes it valuable in biochemical research .
Propriétés
Formule moléculaire |
C6H19N2O8PS |
|---|---|
Poids moléculaire |
310.27 g/mol |
Nom IUPAC |
azane;[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxythian-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8PS.2H3N/c7-3-2(1-14-15(11,12)13)16-6(10)5(9)4(3)8;;/h2-10H,1H2,(H2,11,12,13);2*1H3/t2-,3-,4+,5-,6?;;/m1../s1 |
Clé InChI |
OLHBBEUSLQHTEZ-DUMCKRSRSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(S1)O)O)O)O)OP(=O)(O)O.N.N |
SMILES canonique |
C(C1C(C(C(C(S1)O)O)O)O)OP(=O)(O)O.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















